molecular formula C11H13ClFNO2 B13547366 3-Amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride

3-Amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13547366
M. Wt: 245.68 g/mol
InChI Key: DPVDHPUPJAKKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Amino Group: The amino group can be introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.

    Fluorophenyl Substitution: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group and fluorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the amino group.

    1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid: Contains a bromine substituent instead of an amino group.

Uniqueness

(1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both the amino group and the fluorophenyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11;/h1-4,7H,5-6,13H2,(H,14,15);1H

InChI Key

DPVDHPUPJAKKMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2F)C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.